Cas no 149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-)
149564-05-6 structure
Product Name:1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
Numero CAS:149564-05-6
MF:C11H14N4O2
MW:234.254461765289
CID:176959
PubChem ID:73652
Update Time:2025-04-19
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-
- (1R,2S,3R)-3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- 1,2-Cyclopentaediol, 3-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1R-(1alpha,2alpha,3beta))-
- 3-Deaza-dhcaa
- 9-(2',3'-Dihydroxypentan-1'-yl)-3-deazaadenine
- 3-C-Dihydroxycyclopentyladenine
- 1-[(1R)-2α,3α-Dihydroxycyclopentan-1β-yl]-1H-imidazo[4,5-c]pyridin-4-amine
- (1R,2S,3R)-3-[4-Amino-1H-imidazo[4,5-c]pyridine-1-yl]-1,2-cyclopentanediol
- c^3DHCaA
- SCHEMBL1935952
- 1,2-Cyclopentanediol, 3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-,[1R-(1.alpha.,2.alpha.,3.beta.)]-
- 3-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- RUCFKJGLNUIODR-MRTMQBJTSA-N
- 149564-05-6
- (1R,2S,3R)-3-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopentane-1,2-diol
- DTXSID90933676
-
- Inchi: 1S/C11H14N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h3-5,7-8,10,16-17H,1-2H2,(H2,12,13)/t7-,8-,10+/m1/s1
- Chiave InChI: RUCFKJGLNUIODR-MRTMQBJTSA-N
- Sorrisi: O[C@@H]1[C@@H](CC[C@H]1N1C=NC2C(N)=NC=CC1=2)O
Proprietà calcolate
- Massa esatta: 234.112
- Massa monoisotopica: 234.112
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 291
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 97.2A^2
- XLogP3: -0.8
Proprietà sperimentali
- Densità: 1.72
- Punto di ebollizione: 528.7°Cat760mmHg
- Punto di infiammabilità: 273.5°C
- Indice di rifrazione: 1.823
1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)- Letteratura correlata
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
149564-05-6 (1,2-Cyclopentanediol,3-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,3R)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso